1-(4-tert-Butylphenyl)piperazine is a chemical compound characterized by its unique structure and properties. It is classified as an organic compound and is primarily used in scientific research, particularly in the fields of chemistry and biology. This compound is recognized for its role as a reagent in organic synthesis and as a building block for more complex molecules. The compound's chemical identity is defined by its CAS number 68104-61-0, and it has a molecular formula of C14H22N2, with a molecular weight of 218.34 g/mol .
The synthesis of 1-(4-tert-Butylphenyl)piperazine typically involves the reaction of piperazine with 1-bromo-4-tert-butylbenzene. Various methods have been documented for its preparation:
These methods illustrate the importance of selecting appropriate solvents and bases to enhance reaction efficiency and product quality.
The presence of the tert-butyl group provides steric hindrance, which influences the compound's reactivity and binding affinity compared to similar compounds lacking this group.
1-(4-tert-Butylphenyl)piperazine undergoes various chemical reactions that are significant for its applications:
These reactions are critical for modifying the compound to enhance its functional properties or to synthesize derivatives with desired biological activities.
The primary target of 1-(4-tert-Butylphenyl)piperazine is corticosteroid 11-beta-dehydrogenase isozyme 1. Its mechanism of action involves interaction with this enzyme, potentially influencing cortisol metabolism. By modulating the levels of cortisol and cortisone within biological systems, this compound may play a role in various biochemical pathways related to stress response and metabolic regulation.
Understanding this mechanism is crucial for exploring therapeutic applications related to endocrine functions and metabolic disorders.
These properties are essential for determining the handling and application conditions in laboratory settings.
1-(4-tert-Butylphenyl)piperazine has several scientific applications:
The versatility of this compound makes it valuable across multiple domains of research and industry, highlighting its significance in advancing scientific knowledge and technological development.
1-(4-tert-Butylphenyl)piperazine serves as a critical structural motif in the design of transient receptor potential vanilloid 1 (TRPV1) antagonists, which are pivotal for managing inflammatory and neuropathic pain. TRPV1 channels function as polymodal nociceptors activated by capsaicin, heat (>43°C), and low pH (<6), making them prime targets for analgesic development [3] [10]. The incorporation of the 4-tert-butylphenyl group onto the piperazine ring optimizes ligand-receptor interactions by enhancing hydrophobic contacts within the TRPV1 transmembrane domain. This modification significantly improves antagonist potency by positioning the tert-butyl moiety in a lipophilic pocket adjacent to the channel's vanilloid-binding site [2] [6].
Notably, this scaffold is integral to the prototypical TRPV1 antagonist BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide), where 1-(4-tert-butylphenyl)piperazine forms the core pharmacophore. BCTC demonstrates nanomolar affinity (IC₅₀ = 7–35 nM) and effectively blocks capsaicin-induced calcium influx in sensory neurons [2] [6]. Structure-activity relationship (SAR) studies reveal that altering the tert-butyl group to smaller alkyl chains (e.g., methyl or ethyl) reduces potency by 10- to 20-fold, underscoring its role in van der Waals interactions with residues like Leu547 and Thr550 in the TRPV1 binding pocket [6].
Table 1: Impact of Piperazine Substituents on TRPV1 Antagonist Potency
R-Group on Piperazine | TRPV1 IC₅₀ (nM) | Relative Potency |
---|---|---|
4-tert-Butylphenyl | 7–35 | 1.0 (Reference) |
4-Methylphenyl | 70–150 | 0.2–0.5 |
4-Ethylphenyl | 100–300 | 0.1–0.3 |
Phenyl (unsubstituted) | >500 | <0.1 |
The piperazine-urea architecture—exemplified by 1-(4-tert-butylphenyl)piperazine derivatives—enables precise conformational control in analgesic design. The tertiary nitrogen of piperazine acts as a hydrogen bond acceptor, while the secondary nitrogen facilitates urea bridge formation, creating a planar, semi-rigid spacer that optimizes target engagement [1] [4] [7]. This configuration allows terminal aromatic groups (e.g., 4-nitrophenyl or chloropyridyl) to occupy distinct subpockets within TRPV1 or other pain-related targets.
Recent structural optimizations have focused on replacing the pyridine ring in BCTC with bioisosteres like pyrimidine or tetrahydro-β-carboline to enhance metabolic stability. For instance, replacing 3-chloropyridine with 4-chloropyrimidine retains TRPV1 antagonism (IC₅₀ = 22–64 nM) while improving oral bioavailability [2]. Hybrid molecules merging 1-(4-tert-butylphenyl)piperazine with natural product scaffolds (e.g., piperine) demonstrate dual activity—inhibiting both TRPV1 and urate transporters (URAT1)—validating its versatility in multifunctional analgesic development [7].
Table 2: Synthetic Routes to 1-(4-tert-Butylphenyl)piperazine Urea Derivatives
Synthetic Method | Key Reagents/Conditions | Yield (%) | Application |
---|---|---|---|
Nucleophilic Aromatic Substitution | 1-fluoro-4-tert-butylbenzene, piperazine, K₂CO₃, DMF, 80°C | 85–92 | Intermediate for BCTC |
Carbamoylation | Triphosgene, substituted amines, DMAP, CH₂Cl₂ | 70–78 | Urea bridge formation |
Buchwald-Hartwig Coupling | Pd₂(dba)₃, XPhos, NaO* t*-Bu, toluene, 110°C | 60–75 | Electron-deficient aryl coupling |
The development of 1-(4-tert-butylphenyl)piperazine-based agents represents a strategic shift from natural vanilloids to synthetic analogs with improved selectivity. Early TRPV1 modulators like capsaicin (from Capsicum spp.) and resiniferatoxin (from Euphorbia resinifera) provided foundational SAR insights but exhibited limitations: poor solubility, transient receptor desensitization, and agonist-induced neurotoxicity [3] [10]. The discovery of piperazine ureas in the 1990s marked a turning point by enabling reversible antagonism without neuronal defunctionalization.
BCTC emerged as a first-generation clinical candidate where the 1-(4-tert-butylphenyl)piperazine moiety solved key pharmacokinetic challenges:
Subsequent generations incorporated conformational constraints (e.g., spirocyclic piperazines) or hybridized 1-(4-tert-butylphenyl)piperazine with bioactive scaffolds like flavones or chalcones. These efforts yielded analogs with dual TRPV1/COX-2 or TRPV1/URAT1 inhibition, addressing multifactorial pain pathways [4] [7].
Table 3: Evolution of Piperazine-Based Vanilloid Receptor Modulators
Generation | Representative Compound | Structural Features | Target Profile |
---|---|---|---|
Natural Products | Capsaicin | Vanillyl amide, C₁₁ alkyl chain | TRPV1 agonist |
Gen 1 Synthetic | BCTC | 1-(4-tert-Butylphenyl)piperazine, urea, chloropyridine | TRPV1 antagonist |
Gen 2 Hybrid | Piperine-BCTC hybrid (Compound 39) | Piperonyl, 1-(4-tert-butylphenyl)piperazine, urea | TRPV1 antagonist/URAT1 inhibitor |
Concluding Remarks
1-(4-tert-Butylphenyl)piperazine remains indispensable in analgesic research due to its unique capacity to balance lipophilicity, target affinity, and synthetic accessibility. Its integration into TRPV1 antagonists exemplifies rational structure-based design, addressing limitations of early vanilloid agonists. Future directions include developing isoform-selective σ-receptor modulators and dual-acting anti-inflammatory/analgesic agents, leveraging this scaffold’s versatility [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7